2-Bromo-6-chloro-3-nitropyridine
Overview
Description
2-Bromo-6-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Nitropyridines, in general, have been known to interact with various biological targets .
Mode of Action
Nitropyridines are known to undergo a variety of chemical reactions . For instance, in the Suzuki–Miyaura coupling reaction, the nitro group can migrate from one position to another by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting they may play a role in multiple biochemical pathways .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which involves nitropyridines, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-nitropyridine typically involves the nitration of 2-bromo-6-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon or metal hydrides such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include 2-bromo-6-chloro-3-aminopyridine.
Coupling Reactions: Products include biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-6-chloro-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials
Comparison with Similar Compounds
- 2-Bromo-3-nitropyridine
- 2-Chloro-3-nitropyridine
- 2-Bromo-6-chloropyridine
Comparison: 2-Bromo-6-chloro-3-nitropyridine is unique due to the simultaneous presence of bromine, chlorine, and nitro groups on the pyridine ring. This combination of substituents imparts distinct reactivity and chemical properties compared to similar compounds. For instance, the presence of both bromine and chlorine allows for selective substitution reactions, while the nitro group enhances the compound’s electrophilicity .
Properties
IUPAC Name |
2-bromo-6-chloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCKHBEOBONJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531639 | |
Record name | 2-Bromo-6-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-23-8 | |
Record name | 2-Bromo-6-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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